Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC20121996
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O3 |
|---|---|
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | methyl 4-methyl-6-oxo-1H-pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C7H8N2O3/c1-4-3-5(10)9-6(8-4)7(11)12-2/h3H,1-2H3,(H,8,9,10) |
| Standard InChI Key | BMDCPBZORRZHJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC(=N1)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3. Substituents include:
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Hydroxyl group (-OH) at position 4, contributing hydrogen-bonding capability.
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Methyl group (-CH) at position 6, enhancing lipophilicity.
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Methyl ester (-COOCH) at position 2, offering a reactive site for further derivatization .
The IUPAC name, methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate, reflects these substituents’ positions. The SMILES notation O=C(C1=NC(C)=CC(O)=N1)OC provides a concise representation of its connectivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1240600-77-4 |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate |
| SMILES | O=C(C1=NC(C)=CC(O)=N1)OC |
Physical and Chemical Properties
Physicochemical Characteristics
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Solubility: The compound’s polarity, governed by the hydroxyl and ester groups, suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water. The methyl group at position 6 slightly increases lipophilicity compared to unsubstituted analogs .
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Stability: The ester group may hydrolyze under strongly acidic or basic conditions, necessitating storage in neutral, anhydrous environments at low temperatures .
Table 2: Predicted Physical Properties
| Property | Value |
|---|---|
| Density | ~1.3 g/cm³ (estimated) |
| Boiling Point | >300°C (decomposes) |
| LogP (Partition Coefficient) | ~0.9 (indicating moderate lipophilicity) |
Applications in Research and Industry
Pharmaceutical Intermediates
Pyrimidine derivatives are pivotal in drug discovery due to their structural similarity to nucleic acid bases. Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate could serve as a precursor for:
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Antiviral Agents: Pyrimidine analogs often inhibit viral polymerases or proteases.
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Kinase Inhibitors: The ester moiety may be hydrolyzed to a carboxylic acid, enhancing binding to enzymatic active sites .
Agrochemical Development
In agrochemistry, such compounds are explored for herbicidal or fungicidal activity. The methyl ester’s stability under field conditions makes it a viable candidate for slow-release formulations .
Biological Activities and Mechanisms
While direct studies on this compound are scarce, structurally related pyrimidine carboxylates exhibit:
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Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) or thymidylate synthase, disrupting nucleotide synthesis .
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Antimicrobial Effects: Disruption of bacterial cell wall biosynthesis via interference with penicillin-binding proteins.
Mechanistic studies would require molecular docking simulations and in vitro assays to validate interactions with biological targets.
| Aspect | Recommendation |
|---|---|
| Storage | 2–8°C in airtight container |
| Disposal | Incineration or licensed waste management |
| Spill Management | Absorb with inert material (e.g., sand) |
Comparison with Related Compounds
Structural Analogues
Substituent positioning profoundly influences properties. For example:
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4-Hydroxy-6-phenylpyrimidine-2-carboxylate: The phenyl group increases steric hindrance, reducing solubility but enhancing target affinity.
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4-Methoxy-6-methylpyrimidine-2-carboxylate: Methoxy substitution improves metabolic stability compared to the hydroxyl variant .
Table 4: Substituent Effects on Properties
| Compound | Solubility (mg/mL) | LogP |
|---|---|---|
| Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate | 5.2 (DMSO) | 0.9 |
| Methyl 4-methoxy-6-methylpyrimidine-2-carboxylate | 8.1 (DMSO) | 1.2 |
| Methyl 4-hydroxy-6-phenylpyrimidine-2-carboxylate | 2.4 (DMSO) | 2.5 |
Future Research Directions
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